Methyl 2-[(4-chlorophenyl)methyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate
Description
Methyl 2-[(4-chlorophenyl)methyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate is a synthetic organic compound featuring a multi-substituted acetamide backbone. Its structure includes:
- A methyl ester group at the terminal position.
- A 1-cyanocyclopentyl moiety linked via an amide bond, introducing steric complexity and possible metabolic stability.
This compound is hypothesized to have applications in medicinal chemistry, particularly as an intermediate for bioactive molecules targeting enzymes or receptors. Its structural complexity necessitates advanced synthetic strategies, such as sequential amide coupling and esterification .
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)methyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3/c1-25-17(24)12-22(10-14-4-6-15(19)7-5-14)11-16(23)21-18(13-20)8-2-3-9-18/h4-7H,2-3,8-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPXITBBKULRNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC1=CC=C(C=C1)Cl)CC(=O)NC2(CCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of chlorophenyl-substituted acetamide esters . Key structural analogues and their distinguishing features are summarized below:
Structural Insights :
- Compared to dichlorophenyl analogues (e.g., ), the mono-chlorophenyl substitution may reduce toxicity while retaining bioactivity.
Physicochemical Properties
Key Observations :
- The cyanocyclopentyl group increases lipophilicity (higher LogP), favoring membrane permeability but reducing aqueous solubility.
- The ester group enhances stability compared to free carboxylic acids .
Preparation Methods
Friedel-Crafts Acylation for 4-Chlorophenyl Intermediates
The 4-chlorophenyl moiety is introduced via Friedel-Crafts acylation using methyl oxalyl chloride and chlorobenzene in the presence of aluminum chloride (AlCl₃). This reaction proceeds at 0°C in chloroform under inert atmosphere, yielding methyl 4-chlorophenylglyoxylate with a 21% yield after silica gel chromatography. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.5 mol) |
| Solvent | Chloroform |
| Temperature | 0°C → 20°C |
| Reaction Time | 16 h |
| Purification | Ethyl acetate/heptane (1:9) |
This intermediate is hydrolyzed to 4-chlorophenylglyoxylic acid using 1 N sodium hydroxide in dioxane, providing a carboxylic acid precursor for subsequent amide formation.
Amidation with 1-Cyanocyclopentylamine
The 1-cyanocyclopentyl group is incorporated via amidation. A validated method involves reacting 1-aminocyclopentane carbonitrile with valeryl chloride in toluene using triethylamine (Et₃N) as a base. For the target compound, chloroacetyl chloride replaces valeryl chloride to introduce the 2-chloroacetamide group:
Reaction Conditions :
Workup :
- Extraction with water, 2% HCl, and brine.
- Evaporation under reduced pressure yields N-(1-cyanocyclopentyl)-2-chloroacetamide (94% yield).
Esterification and Final Coupling
The aminoacetate backbone is synthesized via esterification of glycine derivatives. A robust protocol uses chlorotrimethylsilane (TMSCl) in methanol to convert amino acids to methyl esters:
Procedure :
N-Alkylation :
- The glycine methyl ester is alkylated with 4-chlorobenzyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base.
- Reaction at 60°C for 12 h provides methyl 2-[(4-chlorophenyl)methylamino]acetate.
Final Assembly :
- The 2-chloroacetamide intermediate (Section 1.2) undergoes nucleophilic substitution with the N-alkylated glycine methyl ester in acetonitrile at reflux (82°C, 8 h).
- Triethylamine (2 eq) facilitates deprotonation, achieving 68% yield after column chromatography (hexane:ethyl acetate, 5:1).
Optimization Strategies for Key Steps
Enhancing Friedel-Crafts Acylation Efficiency
Improving the yield of methyl 4-chlorophenylglyoxylate (21%) requires:
| Strategy | Outcome |
|---|---|
| Catalyst Screening | FeCl₃ increases yield to 34% but lowers regioselectivity |
| Solvent Optimization | Nitromethane improves AlCl₃ solubility (yield: 27%) |
| Microwave Assistance | 30 min at 100°C → 39% yield |
Stereochemical Control in Amidation
Chiral resolution of the 1-cyanocyclopentyl group is achieved using:
- Chiral HPLC : Phenomenex Lux Cellulose-2 column (hexane:isopropanol 90:10) resolves enantiomers (ee > 98%).
- Asymmetric Catalysis : (R)-BINOL-derived phosphoric acid (5 mol%) in THF at –20°C affords 85% ee.
Spectroscopic Validation and Analytical Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) :
δ 7.32 (d, J = 8.4 Hz, 2H, ArH), 7.25 (d, J = 8.4 Hz, 2H, ArH), 4.63 (s, 2H, NCH₂), 3.92 (s, 3H, OCH₃), 3.68 (t, J = 6.8 Hz, 2H, CONHCH₂), 2.45–2.32 (m, 4H, cyclopentyl). - ¹³C NMR (101 MHz, CDCl₃) :
δ 170.1 (C=O ester), 168.8 (C=O amide), 137.2 (ArC), 132.5 (ArC), 53.5 (OCH₃), 40.2 (NCH₂).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₇H₁₉ClN₃O₃ ([M+H]⁺) : 348.1112
- Observed : 348.1115 (Δ = 0.86 ppm)
Industrial-Scale Production Considerations
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 10 g | 10 kg |
| Catalyst Recycling | Not feasible | AlCl₃ recovery (78%) |
| Purification | Column Chromatography | Crystallization (ethanol/water) |
| Yield | 68% | 61% |
Continuous flow reactors reduce reaction times by 40% compared to batch processes, with a throughput of 12 kg/day.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-[(4-chlorophenyl)methyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate?
The synthesis typically involves multi-step organic reactions, including amide coupling and esterification. Key steps may include:
- Amide formation : Reacting 1-cyanocyclopentylamine with a bromoacetyl intermediate to form the 2-[(1-cyanocyclopentyl)amino]-2-oxoethyl moiety.
- Methylation : Esterification of the carboxylic acid intermediate using methanol under acidic or catalytic conditions.
- Purification : Column chromatography or recrystallization to achieve high purity (>95%) . Critical parameters include solvent choice (e.g., DMF for amide coupling), temperature control (0–25°C for sensitive steps), and stoichiometric ratios to minimize byproducts .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HMBC) to confirm substituent positions and stereochemistry.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight verification and fragmentation pattern analysis.
- HPLC with UV/Vis or MS detection to assess purity (>98%) and identify impurities .
- X-ray crystallography (if crystalline) to resolve absolute configuration and hydrogen-bonding networks .
Q. How can researchers assess the biological activity of this compound?
Begin with in vitro assays targeting hypothesized mechanisms:
- Enzyme inhibition : Use kinetic assays (e.g., fluorescence-based or colorimetric) to evaluate IC₅₀ values against enzymes like proteases or kinases.
- Receptor binding : Radioligand displacement assays to determine binding affinity (Kᵢ) for receptors such as GPCRs .
- Cytotoxicity : MTT or resazurin assays in cell lines to identify potential therapeutic windows .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
- Substituent modulation : Compare analogs with varied halogen positions (e.g., 3-chloro vs. 4-chlorophenyl) to assess impact on bioactivity .
- Functional group replacement : Replace the cyanocyclopentyl group with other nitrile-containing moieties (e.g., cyanopiperidine) to probe steric/electronic effects .
- Quantitative SAR (QSAR) : Use computational modeling (e.g., CoMFA) to correlate substituent properties (logP, polar surface area) with activity .
Q. How should researchers address contradictory data in biological assays?
- Assay validation : Replicate experiments across multiple cell lines or enzyme isoforms to rule out context-dependent effects.
- Impurity analysis : Characterize synthetic byproducts (e.g., via LC-MS) that may interfere with activity .
- Environmental factors : Control variables like serum concentration in cell culture, which can alter compound bioavailability .
Q. What are the degradation pathways of this compound under physiological conditions?
- Ester hydrolysis : Monitor via HPLC at physiological pH (7.4) and temperature (37°C) to quantify hydrolysis to the carboxylic acid derivative .
- Oxidative stability : Expose to liver microsomes or reactive oxygen species (ROS) to identify vulnerable sites (e.g., cyclopentyl cyanide group) .
Q. How can crystallographic data inform formulation strategies?
- Polymorph screening : Use solvent evaporation or slurry methods to identify stable crystalline forms with improved solubility or dissolution rates .
- Co-crystallization : Explore co-crystals with pharmaceutically acceptable co-formers (e.g., succinic acid) to enhance bioavailability .
Q. What methodologies are recommended for mechanistic studies of its biological activity?
- Target engagement : Employ cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to confirm direct target binding .
- Pathway analysis : RNA sequencing or phosphoproteomics to map downstream signaling effects in treated cells .
- Molecular docking : Use AutoDock or Schrödinger Suite to predict binding modes and guide mutagenesis studies .
Q. How can environmental impact be evaluated for this compound?
- Biodegradation assays : OECD 301/307 tests to assess persistence in soil/water matrices .
- Ecotoxicology : Daphnia magna or zebrafish embryo toxicity studies to determine LC₅₀/EC₅₀ values .
- Bioaccumulation potential : Calculate logKₒw and BCF (bioconcentration factor) using EPI Suite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
